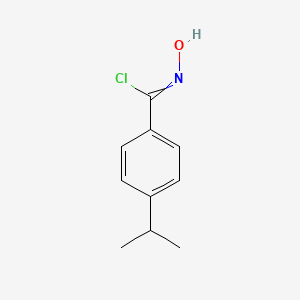
alpha-Chloro-4-isopropylbenzaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Chloro-4-isopropylbenzaldoxime is a chemical compound with the molecular formula C10H12ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a carboximidoyl chloride group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro-4-isopropylbenzaldoxime typically involves the reaction of 4-isopropylbenzene-1-carboximidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
alpha-Chloro-4-isopropylbenzaldoxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
alpha-Chloro-4-isopropylbenzaldoxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of alpha-Chloro-4-isopropylbenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the induction of cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide: Similar structure but with an isopropoxy group instead of an isopropyl group.
N-Hydroxy-4-(propan-2-yl)benzene-1-carboximidamide: Similar structure but without the chloride group.
Uniqueness
alpha-Chloro-4-isopropylbenzaldoxime is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications .
Propiedades
Número CAS |
61946-90-5 |
|---|---|
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
N-hydroxy-4-propan-2-ylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h3-7,13H,1-2H3 |
Clave InChI |
CLCZUXISDITGQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=NO)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

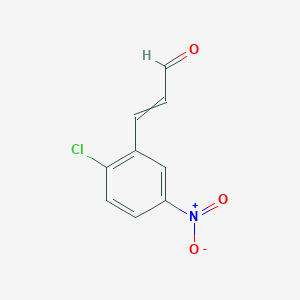
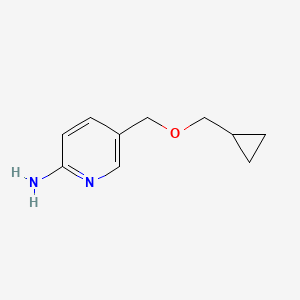
![Tert-butyl 1-isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B8578655.png)
![methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate](/img/structure/B8578661.png)
![Methyl 2-[(2,6-dichlorobenzyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8578677.png)
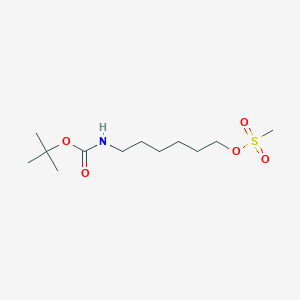
![Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)
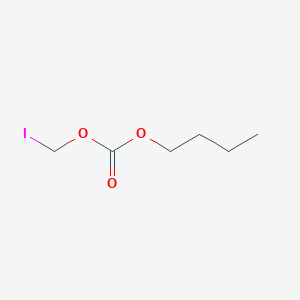
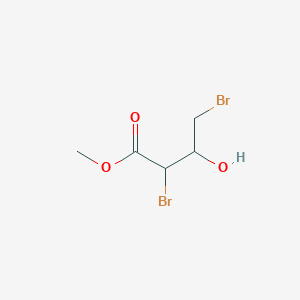

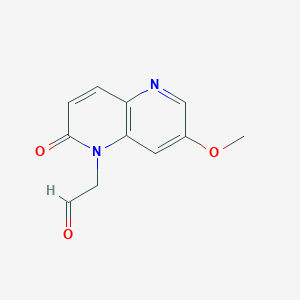

![5-{[4-(3-Phenylpropanoyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B8578733.png)
